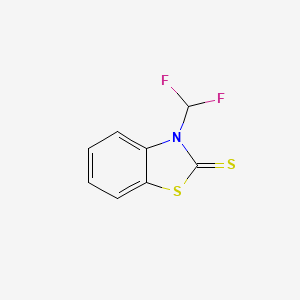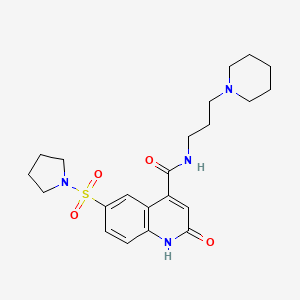
2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
A significant application of compounds structurally similar to 2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide is in the development of antimicrobial agents. Research has shown that fluoroquinolone derivatives, such as 1-ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid and its variants, exhibit promising antibacterial and antifungal activities, which are assessed using techniques like microbroth dilution (Srinivasan et al., 2010). Similarly, other studies have synthesized and evaluated various quinoline derivatives for their antimicrobial properties against pathogens like Candida albicans and Cryptococcus neoformans (Ashok et al., 2014), as well as Staphylococcus aureus and Escherichia coli (Fujita et al., 1998).
Antiarrhythmic Agents
Compounds with a structure similar to the quinoline derivative have been studied as potential antiarrhythmic agents. A research study on N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides showed activity against aconitine-induced arrhythmia, with some compounds displaying higher activity and a better chemotherapeutic index than quinidine (Hankovszky et al., 1986).
Antineoplastic Potential
The compound has been studied for its antineoplastic properties as well. A synthesized compound with a similar structure, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, was evaluated as a potential antineoplastic agent, with its crystal structure and molecular conformation analyzed by X-ray analysis and molecular orbital methods (Banerjee et al., 2002).
Treatment of Tuberculosis
Novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, similar in structure to the compound of interest, have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis, showing comparable effectiveness to existing treatments like sparfloxacin (Shindikar & Viswanathan, 2005).
Fluorescent Probes for DNA Detection
Innovative research has been conducted to synthesize novel benzimidazo[1,2-a]quinolines, substituted with piperidine and other nuclei, for potential use as fluorescent probes for DNA detection. These compounds, synthesized under microwave heating, have been characterized by various spectroscopic methods and evaluated for their binding properties with ct-DNA, showing potential as DNA-specific fluorescent probes (Perin et al., 2011).
properties
IUPAC Name |
2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c27-21-16-19(22(28)23-9-6-12-25-10-2-1-3-11-25)18-15-17(7-8-20(18)24-21)31(29,30)26-13-4-5-14-26/h7-8,15-16H,1-6,9-14H2,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRJVIDJXPLSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

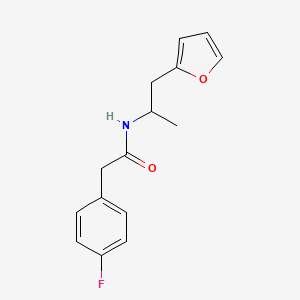
![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)
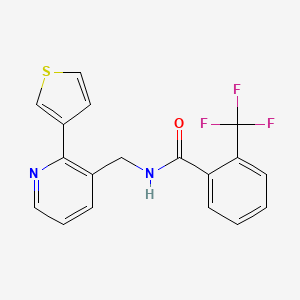

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2798321.png)
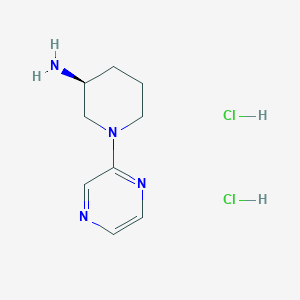
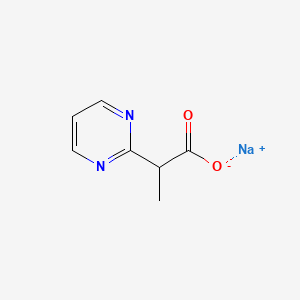
![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)
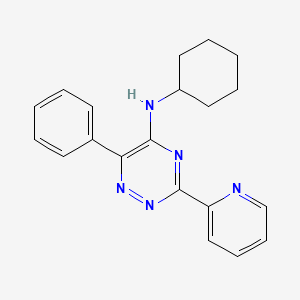
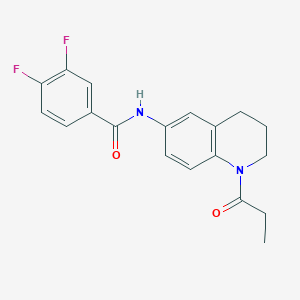
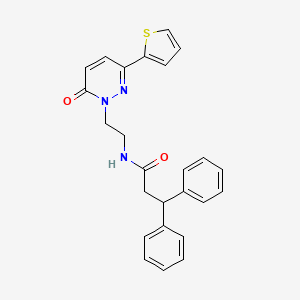
![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)

